6-hydroxy-N-(2-(trifluoromethyl)benzyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-hydroxy-N-(2-(trifluoromethyl)benzyl)nicotinamide is a compound that features a trifluoromethyl group, a benzyl group, and a nicotinamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-N-(2-(trifluoromethyl)benzyl)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under suitable conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using oxidizing agents.
Attachment of the Trifluoromethylbenzyl Group: This step involves the reaction of the nicotinamide derivative with a trifluoromethylbenzyl halide in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
6-hydroxy-N-(2-(trifluoromethyl)benzyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
6-hydroxy-N-(2-(trifluoromethyl)benzyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 6-hydroxy-N-(2-(trifluoromethyl)benzyl)nicotinamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nicotinamide moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-hydroxy-N-(2-(trifluoromethyl)phenyl)nicotinamide
- 6-hydroxy-N-(2-(trifluoromethyl)benzyl)pyridine
- 6-hydroxy-N-(2-(trifluoromethyl)benzyl)quinoline
Uniqueness
6-hydroxy-N-(2-(trifluoromethyl)benzyl)nicotinamide is unique due to the presence of both a hydroxy group and a trifluoromethylbenzyl group, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity, stability, and potential biological activity compared to similar compounds.
Biologische Aktivität
6-Hydroxy-N-(2-(trifluoromethyl)benzyl)nicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure
The compound features a hydroxyl group, a trifluoromethyl group, and a nicotinamide moiety, which contribute to its unique chemical and biological properties. The structure can be represented as follows:
Anticancer Properties
Research has indicated that derivatives of nicotinamide exhibit various anticancer activities. A study demonstrated that compounds similar to this compound showed significant cytotoxic effects on several cancer cell lines, including:
Cell Line | IC50 (μM) |
---|---|
HeLa (cervical cancer) | 10.5 |
MCF-7 (breast cancer) | 12.3 |
A549 (lung cancer) | 8.9 |
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Enzyme Inhibition
This compound has been studied for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways. Notably, it has shown potential as an inhibitor of:
- Sirtuin 2 : Implicated in cellular aging and metabolism.
- Histone Deacetylases (HDACs) : Associated with cancer progression.
The inhibition of these enzymes suggests a role for the compound in epigenetic regulation and metabolic modulation .
The proposed mechanism of action for this compound includes:
- Binding to Target Proteins : The trifluoromethyl group enhances lipophilicity, allowing better interaction with lipid membranes and target proteins.
- Modulation of Signaling Pathways : By inhibiting specific enzymes, the compound may alter signaling pathways related to cell growth and survival.
- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to increased cell death .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Study on Sirtuin Inhibitors : A clinical trial demonstrated that compounds targeting Sirtuin 2 could reduce tumor growth in patients with advanced cancers.
- Nicotinamide Derivatives : Research showed that derivatives with structural similarities to this compound exhibited enhanced antitumor activity compared to their parent compounds.
Eigenschaften
IUPAC Name |
6-oxo-N-[[2-(trifluoromethyl)phenyl]methyl]-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c15-14(16,17)11-4-2-1-3-9(11)7-19-13(21)10-5-6-12(20)18-8-10/h1-6,8H,7H2,(H,18,20)(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPHKZLXEXVBGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CNC(=O)C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.